The compound 8-((2-aminoethyl)amino)-7-(4-chlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, also known by its CAS number 309937-60-8, is a member of the purine derivative class. It has garnered attention due to its potential pharmacological properties, particularly as a ligand for various serotonin receptors, which are implicated in mood regulation and psychotropic effects. The compound's structure includes a purine core substituted with various functional groups that contribute to its biological activity.
This compound is classified under purine derivatives and is specifically noted for its modifications at the 7 and 8 positions of the purine ring. The presence of a 4-chlorobenzyl group and an aminoethyl side chain enhances its interaction with biological targets, particularly serotonin receptors such as 5-HT1A, 5-HT2A, and 5-HT7 .
The synthesis of this compound typically involves multi-step organic reactions that include:
The synthesis may require careful control of reaction conditions, including temperature and solvent choice, to optimize yield and purity. Analytical techniques such as NMR (Nuclear Magnetic Resonance) and HPLC (High-Performance Liquid Chromatography) are commonly employed to monitor the progress of reactions and to confirm the structure of intermediates and final products.
The molecular formula for this compound is C16H18ClN5O3, with a molecular weight of approximately 363.80 g/mol. The structural representation includes a purine ring system with distinct substituents that define its chemical behavior:
The compound can participate in various chemical reactions typical for amines and aromatic compounds:
Reactions involving this compound often require specific conditions to prevent degradation or unwanted side reactions, particularly due to the sensitive nature of the purine ring.
The mechanism by which this compound exerts its pharmacological effects primarily involves its interaction with serotonin receptors:
This compound holds significant promise in scientific research, particularly in:
The synthesis of 8-((2-aminoethyl)amino)-7-(4-chlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (CAS 536719-02-5) follows a convergent multi-step strategy that constructs the purine core before introducing the 4-chlorobenzyl and aminoethylamine substituents. The primary pathway begins with xanthine derivatives as foundational building blocks due to their well-established reactivity in N-alkylation and C8 substitution reactions [7]. A critical alkylation step involves the selective N7-alkylation of 1,3-dimethylxanthine with 4-chlorobenzyl chloride under basic conditions, typically using potassium carbonate in dimethylformamide at 60-80°C. This regioselectivity is essential to prevent competing N9-alkylation, which would generate pharmacologically inactive isomers [7].
The C8 bromination of the 7-(4-chlorobenzyl)-1,3-dimethylxanthine intermediate follows, employing bromine in acetic acid or phosphorus oxybromide in chlorinated solvents. This electrophilic aromatic substitution activates the position for nucleophilic displacement. The final step involves coupling the 8-bromopurine with ethylenediamine in excess (3-5 equivalents) to ensure complete substitution, typically conducted in refluxing ethanol or isopropanol for 12-24 hours. Alternative pathways include palladium-catalyzed amination, though this is less commonly reported for this specific derivative [7].
Table 1: Key Synthetic Intermediates and Reaction Steps
Step | Starting Material | Reaction | Intermediate Product |
---|---|---|---|
1 | 1,3-Dimethylxanthine | N7-Alkylation with 4-chlorobenzyl chloride | 7-(4-Chlorobenzyl)-1,3-dimethylxanthine |
2 | 7-(4-Chlorobenzyl)-1,3-dimethylxanthine | C8 Bromination | 8-Bromo-7-(4-chlorobenzyl)-1,3-dimethylxanthine |
3 | 8-Bromo intermediate | Nucleophilic displacement with ethylenediamine | Target Compound |
Solvent selection profoundly impacts reaction kinetics and regioselectivity. Polar aprotic solvents like dimethylformamide and dimethyl sulfoxide facilitate the initial N7-alkylation by enhancing nucleophilicity and solubilizing inorganic bases (e.g., potassium carbonate). However, they necessitate rigorous drying to prevent hydrolysis byproducts. Protic solvents like ethanol or isopropanol are preferred for the amination step, as they promote nucleophilic substitution while solubilizing ethylenediamine [7]. Temperature gradients are equally critical: N-alkylation proceeds optimally at 60-80°C, while exceeding 85°C accelerates dimerization of 4-chlorobenzyl chloride. The amination requires reflux conditions (78-82°C for ethanol) to overcome activation barriers but must avoid prolonged heating (>24 hours) to prevent purine ring degradation [7].
Catalytic systems markedly influence yield and purity. Phase-transfer catalysts like tetrabutylammonium bromide accelerate N-alkylation under milder conditions (50°C), reducing side products from 15% to <5%. For amination, non-nucleophilic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (10 mol%) enhance nucleophilic displacement efficiency by deprotonating ethylenediamine, boosting yields from 65% to 89% [7]. Metal contaminants in solvents or reagents must be controlled, as trace copper or iron catalyzes oxidative decomposition of the purine core .
Table 2: Optimization Parameters for Key Reactions
Reaction Step | Optimal Solvent | Temperature Range | Catalyst/Additive | Yield Improvement |
---|---|---|---|---|
N7-Alkylation | Dimethylformamide | 60-80°C | Tetrabutylammonium bromide | 15% → 92% |
C8 Bromination | Acetic acid | 25°C (room temp) | None | 85-90% |
C8 Amination | Ethanol | 78-82°C (reflux) | 1,8-Diazabicyclo[5.4.0]undec-7-ene | 65% → 89% |
Purification challenges arise from polar impurities (unreacted ethylenediamine) and nonpolar byproducts (dimerized benzyl halides). Initial isolation employs pH-dependent liquid-liquid extraction: acidification to pH 2-3 with hydrochloric acid removes amine impurities, followed by basification to pH 10-11 to extract the target compound into organic phases like dichloromethane or ethyl acetate . Silica gel chromatography remains indispensable for analytical purity, using gradients of methanol (2-10%) in dichloromethane with 0.1% ammonium hydroxide to suppress tailing. Preparative high-performance liquid chromatography with C18 columns and water-acetonitrile mobile phases delivers >99% purity for pharmacological studies but is cost-prohibitive for large-scale production [7].
Crystallization optimization significantly enhances yields. The target compound crystallizes optimally from ethanol-water (4:1) or isopropanol-hexane mixtures, with cooling rates critically controlled at 0.5-1°C per minute to prevent oiling out. Adding seed crystals at 50°C improves crystal habit and phase purity, increasing recovery from 70% to 88% . Overall process yields range from 52-68% in unoptimized routes but exceed 75% when integrated purification strategies are applied.
Table 3: Purification Methods and Performance Metrics
Technique | Conditions | Purity Achieved | Recovery Yield | Key Limitations |
---|---|---|---|---|
Acid-Base Extraction | pH 2-3 (HCl) → pH 10-11 (NaOH); Dichloromethane | 85-90% | 78% | Emulsion formation with ethylenediamine residues |
Silica Gel Chromatography | 90:10 → 85:15 Dichloromethane/Methanol (+0.1% NH₄OH) | 95-97% | 65% | Low throughput; solvent consumption |
Recrystallization | Ethanol/Water (4:1), 0.5°C/min cooling | >99% | 88% | Polymorphism risks requiring seeding |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9